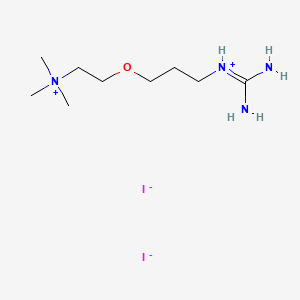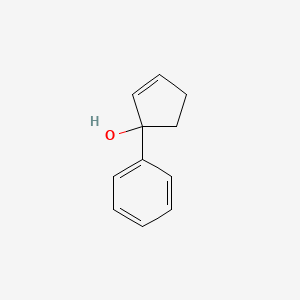
1-(Trifluoroacetyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)pyrrole is a fluorinated pyrrole derivative characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . Another method includes the use of trifluoroacetyl chloride as the trifluoroacetylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: The trifluoroacetyl group activates the pyrrole ring towards electrophilic substitution reactions, such as halogenation and nitration.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation: Oxidative reactions can convert this compound into various oxidized derivatives.
Common Reagents and Conditions:
Halogenation: Reagents like N-bromosuccinimide (NBS) and bromine are commonly used for halogenation reactions.
Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed for oxidation reactions.
Major Products Formed:
Halogenated Pyrroles: Products like 3-bromo-1-(trifluoroacetyl)pyrrole are formed through halogenation.
Alcohol Derivatives: Reduction reactions yield alcohol derivatives of this compound.
Oxidized Compounds: Various oxidized derivatives are produced through oxidation reactions.
Scientific Research Applications
1-(Trifluoroacetyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds and heterocycles.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)pyrrole involves its interaction with molecular targets through the trifluoroacetyl group. This group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
2-(Trifluoroacetyl)pyrrole: Similar in structure but with the trifluoroacetyl group at the 2-position.
3-(Trifluoroacetyl)pyrrole: Another isomer with the trifluoroacetyl group at the 3-position.
Uniqueness: 1-(Trifluoroacetyl)pyrrole is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H4F3NO |
|---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H |
InChI Key |
QIZWBTIFYIMVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


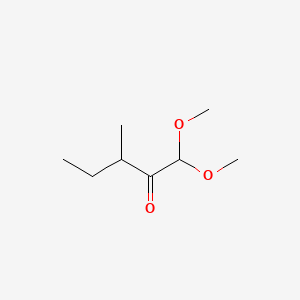
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
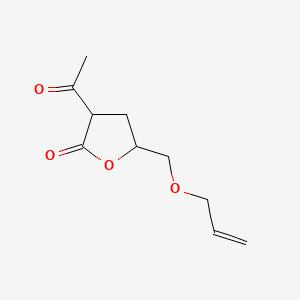
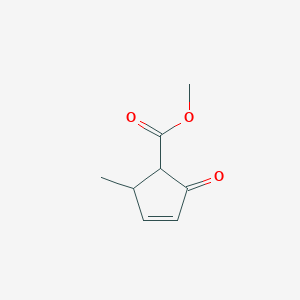
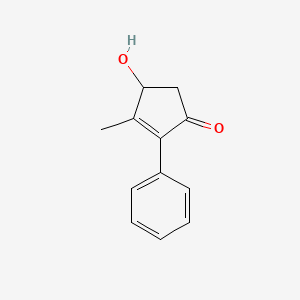
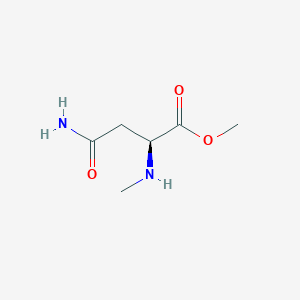
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
